

# Physicochemical Characterization of (1-((Methylamino)methyl)cyclobutyl)methanol: A Technical Guide

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## Compound of Interest

	(1-
Compound Name:	((Methylamino)methyl)cyclobutyl) methanol
Cat. No.:	B067991

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## Abstract

**(1-((Methylamino)methyl)cyclobutyl)methanol**, a substituted cyclobutane derivative, presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a summary of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data, this document combines reported values with predicted data and outlines standard experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this chemical scaffold.

## Chemical Identity

This section provides fundamental identifiers for **(1-((Methylamino)methyl)cyclobutyl)methanol**.

Identifier	Value
IUPAC Name	(1-((Methylamino)methyl)cyclobutyl)methanol
CAS Number	180205-31-6
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO
Molecular Weight	129.20 g/mol <a href="#">[1]</a>
SMILES	CNCC1(CCC1)CO <a href="#">[1]</a>
InChI	1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-6H2,1H3

## Physicochemical Properties

The physicochemical properties of a compound are pivotal in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of reported and computationally predicted values.

Property	Value	Source
Physical State	Solid	[2]
Boiling Point	192°C at 760 mmHg	[3]
Density	0.961 g/mL	[3]
Refractive Index	1.47	[3]
Flash Point	68.6°C	[3]
Topological Polar Surface Area (TPSA)	32.26 Å <sup>2</sup>	[1]
logP (Octanol-Water Partition Coefficient)	0.3684 to 0.75930	[1][3]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	3	[1]

Note: Many of the listed values are computationally predicted and await experimental verification.

## Experimental Protocols for Physicochemical Characterization

The following sections describe standard experimental methodologies that can be employed to determine the key physicochemical properties of **(1-((Methylamino)methyl)cyclobutyl)methanol**.

### Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a compound.

Methodology: Capillary Melting Point Determination

- A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range over which the sample melts is recorded. A sharp melting range typically indicates a high degree of purity.

## Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

- A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

## Determination of Solubility

Solubility is a critical factor for drug delivery and bioavailability.

Methodology: Shake-Flask Method

- An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed flask.

- The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.

## Determination of logP (Octanol-Water Partition Coefficient)

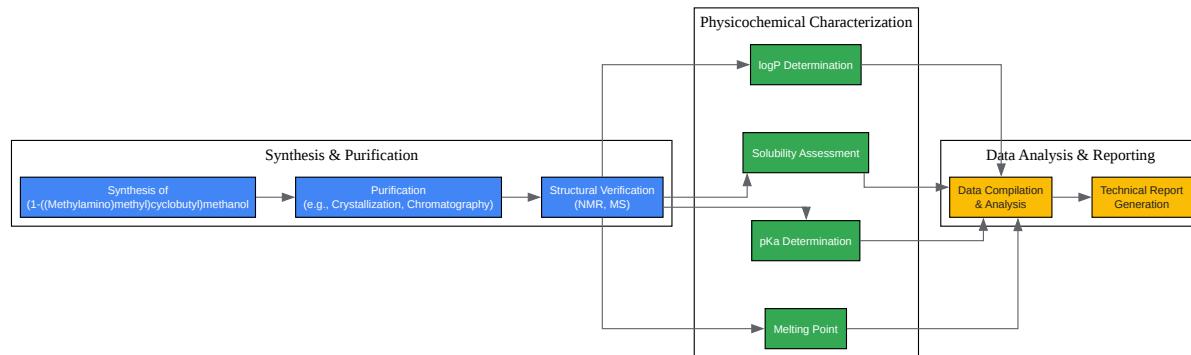
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

### Methodology: Shake-Flask Method

- A pre-saturated solution of 1-octanol and water is prepared.
- A known amount of the compound is dissolved in one of the phases.
- Equal volumes of the octanol and water phases are mixed in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible layers.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

## Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like **(1-((Methylamino)methyl)cyclobutyl)methanol**.



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Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

## Conclusion

**(1-((Methylamino)methyl)cyclobutyl)methanol** is a chemical entity with potential for further investigation in drug discovery. This guide has consolidated the available physicochemical data, which is currently a mix of reported and predicted values. The outlined standard experimental protocols provide a clear path for the empirical determination of these crucial parameters. A comprehensive experimental characterization is essential to build a robust data package to support any future drug development efforts based on this scaffold. The provided workflow diagram offers a logical sequence for these characterization activities. As more experimental data becomes available, a more complete and accurate profile of this compound will emerge, aiding in the rational design of new therapeutic agents.

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